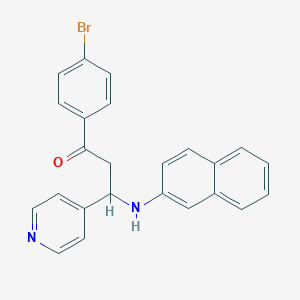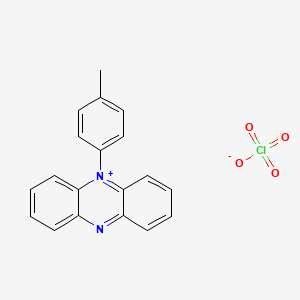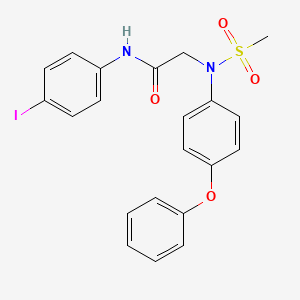
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules and has been synthesized using various methods.
Mecanismo De Acción
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer and inflammatory pathways, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia. Additionally, it has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone for lab experiments is its potency and specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in disease pathogenesis and for developing BET inhibitors as therapeutic agents. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the epigenetic regulation of gene expression and for identifying novel therapeutic targets is an exciting area of research.
Métodos De Síntesis
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig amination. The most common method for synthesizing this compound involves the Suzuki coupling reaction between 4-bromoacetophenone, 2-naphthylamine, and 4-pyridineboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the pathogenesis of cancer and inflammatory diseases, making them an attractive target for drug development.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c25-21-8-5-19(6-9-21)24(28)16-23(18-11-13-26-14-12-18)27-22-10-7-17-3-1-2-4-20(17)15-22/h1-15,23,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUOHFIFLJRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)

![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)

![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)


![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)
![5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5010758.png)